Oxidized ATP (trisodium salt)
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Overview
Description
Oxidized adenosine triphosphate (trisodium salt) is a derivative of adenosine triphosphate that has been chemically modified to include two aldehyde groups at the 2’ and 3’ positions of the ribose sugar. This compound is known for its ability to irreversibly inhibit purinergic receptors, particularly the P2X7 receptor, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxidized adenosine triphosphate (trisodium salt) typically involves the oxidation of adenosine triphosphate using periodate. The reaction is carried out in an aqueous solution at a controlled pH to ensure the selective oxidation of the ribose moiety without affecting the adenine base or the triphosphate chain .
Industrial Production Methods
Industrial production of oxidized adenosine triphosphate (trisodium salt) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidized adenosine triphosphate (trisodium salt) primarily undergoes reactions typical of aldehydes and phosphates. These include:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: The aldehyde groups can be reduced back to hydroxyl groups.
Substitution: The aldehyde groups can react with nucleophiles to form Schiff bases or other derivatives.
Common Reagents and Conditions
Oxidation: Periodate is commonly used for the initial oxidation.
Reduction: Sodium borohydride or other mild reducing agents can be used.
Substitution: Amines or hydrazines are typical nucleophiles for forming Schiff bases.
Major Products
Oxidation: Carboxylated adenosine triphosphate derivatives.
Reduction: Adenosine triphosphate with restored hydroxyl groups.
Substitution: Schiff bases or hydrazone derivatives.
Scientific Research Applications
Oxidized adenosine triphosphate (trisodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent for labeling nucleotide-binding sites in enzymes.
Biology: Acts as an irreversible inhibitor of P2X7 receptors, useful in studying purinergic signaling.
Medicine: Investigated for its potential in modulating immune responses and inflammation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mechanism of Action
Oxidized adenosine triphosphate (trisodium salt) exerts its effects by covalently modifying lysine residues at the nucleotide-binding sites of enzymes and receptors. This modification leads to the irreversible inhibition of the P2X7 receptor, preventing the receptor from responding to adenosine triphosphate and thereby modulating downstream signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate: The parent compound, which is a key energy carrier in cells.
Adenosine diphosphate: A related compound with two phosphate groups.
Adenosine monophosphate: A related compound with one phosphate group.
Uniqueness
Oxidized adenosine triphosphate (trisodium salt) is unique due to its irreversible inhibition of the P2X7 receptor, a property not shared by its non-oxidized counterparts. This makes it particularly valuable for studying the role of P2X7 in various physiological and pathological processes .
Properties
Molecular Formula |
C10H11N5Na3O13P3 |
---|---|
Molecular Weight |
571.11 g/mol |
IUPAC Name |
trisodium;[[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O13P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1 |
InChI Key |
FONDUACPXCWSBT-PXJNTPRPSA-K |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C=O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C=O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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